Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate
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Overview
Description
Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate is a chemical compound with the molecular formula C12H14ClNO2 It is known for its unique structure, which includes a pyrrolidinyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate typically involves the reaction of 2-chloro-4-nitrobenzoic acid with pyrrolidine, followed by esterification with methanol. The reaction conditions often require a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The pyrrolidinyl group can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, and catalysts like sodium hydroxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.
Oxidation: Hydrogen peroxide, acetic acid as a solvent
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of amino derivatives.
Oxidation: Formation of N-oxides
Scientific Research Applications
Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with enzymes or receptors, modulating their activity. The chloro group may enhance the compound’s binding affinity to its target, while the ester group can influence its solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-Chloro-4-(1-pyrrolidinyl)benzoate
- 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoic acid
- 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzamide
Uniqueness
Methyl 2-Chloro-4-(2-oxo-1-pyrrolidinyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidinyl group enhances its potential for biological activity, while the ester group improves its solubility and ease of synthesis compared to similar compounds .
Properties
Molecular Formula |
C12H12ClNO3 |
---|---|
Molecular Weight |
253.68 g/mol |
IUPAC Name |
methyl 2-chloro-4-(2-oxopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C12H12ClNO3/c1-17-12(16)9-5-4-8(7-10(9)13)14-6-2-3-11(14)15/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
YWGNUXMRPDFEBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCCC2=O)Cl |
Origin of Product |
United States |
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